Unii-6F9N0FD3GS, also known as 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride, is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its trifluoromethyl group and a pyridine moiety, which contribute to its unique chemical properties and potential applications.
The Unii-6F9N0FD3GS compound is cataloged in databases such as PubChem, which provides comprehensive data on its structure, properties, and synthesis methods. The molecular formula of this compound is C7H5ClF3NO, and it has a molecular weight of 211.57 g/mol.
This compound belongs to the class of ketones due to the presence of the carbonyl group (C=O). It also features a halogenated group (trifluoromethyl), which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of Unii-6F9N0FD3GS typically involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetic anhydride. This reaction is facilitated by the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
In industrial contexts, large-scale production may employ batch reactions using similar reagents while optimizing for cost-effectiveness and efficiency.
The molecular structure of Unii-6F9N0FD3GS can be represented by its canonical SMILES notation: C1=CC(=CN=C1)C(=O)C(F)(F)F.Cl. This notation indicates that the compound features a pyridine ring with a carbonyl group and a trifluoromethyl substituent.
Unii-6F9N0FD3GS can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions, making it essential to tailor these parameters for desired outcomes.
The mechanism of action for Unii-6F9N0FD3GS primarily revolves around its reactivity due to the presence of the carbonyl group and trifluoromethyl moiety.
Relevant analyses indicate that these properties make Unii-6F9N0FD3GS suitable for diverse applications in organic synthesis and pharmaceuticals.
Unii-6F9N0FD3GS has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2